molecular formula C12H16ClN3O2 B1398509 tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1056934-87-2

tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B1398509
CAS No.: 1056934-87-2
M. Wt: 269.73 g/mol
InChI Key: YSSUXXNMVJXCBS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound is officially registered under Chemical Abstracts Service number 1056934-87-2, providing unambiguous identification in chemical databases and literature. The systematic name reflects the complex structural architecture, beginning with the tert-butyl protecting group attached to the carboxylate functionality.

The core heterocyclic system is designated as pyrido[4,3-d]pyrimidine, indicating the fusion pattern between the pyridine and pyrimidine rings. The numbering system follows established conventions where the pyrimidine ring provides the base numbering sequence, with the pyridine ring fused at positions 4 and 3. The chlorine substituent occupies position 4 of the pyrimidine ring, while the dihydro designation indicates saturation at positions 7 and 8 of the fused system.

Multiple synonymous names exist in chemical literature, reflecting variations in naming conventions and database entries. These include 6-Boc-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, where "Boc" represents the tert-butoxycarbonyl protecting group. Additional nomenclatural variants incorporate different positioning descriptors, such as tert-butyl 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate, emphasizing the specific hydrogen positioning in the saturated ring system.

Table 1: Nomenclatural Variations and Registry Information

Aspect Details
Chemical Abstracts Service Number 1056934-87-2
MDL Number MFCD08273922
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System O=C(N1CCC2=NC=NC(Cl)=C2C1)OC(C)(C)C
Alternative Names 6-Boc-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of bicyclic heterocyclic systems with sp2 and sp3 hybridized carbon centers. The compound possesses a molecular formula of C12H16ClN3O2 with a calculated molecular weight of 269.73 grams per mole. The geometric arrangement reflects the constraints imposed by the fused ring system, where the pyrimidine ring maintains planarity while the partially saturated pyridine portion introduces conformational flexibility.

The tert-butoxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions with the heterocyclic core. The bulky tert-butyl group extends away from the fused ring system, creating a three-dimensional molecular architecture that influences both chemical reactivity and physical properties. The chlorine substituent at position 4 of the pyrimidine ring occupies an equatorial-like position relative to the ring plane, minimizing electronic repulsion with adjacent nitrogen atoms.

Conformational analysis reveals that the saturated portion of the pyridine ring (positions 7 and 8) can adopt multiple conformations, with envelope and half-chair conformations being energetically favorable. The nitrogen atom in the six-membered ring carrying the carboxylate protection group exhibits pyramidal geometry typical of tertiary amines, with the carboxylate substituent preferentially oriented to minimize steric congestion.

The electronic structure of the molecule demonstrates significant conjugation within the pyrimidine ring system, while the partially saturated pyridine ring disrupts extended conjugation. This electronic arrangement contributes to the compound's stability and influences its reactivity profile in synthetic transformations. The presence of multiple nitrogen atoms creates potential sites for hydrogen bonding and metal coordination, features that are relevant for both synthetic applications and biological activity.

Crystallographic Data and X-Ray Diffraction Studies

While specific crystallographic data for this compound were not directly available in the current literature search, related pyrido[4,3-d]pyrimidine derivatives have been extensively studied using X-ray diffraction techniques. The crystallographic analysis of similar heterocyclic systems provides valuable insights into the structural parameters and packing arrangements characteristic of this compound class.

Comparative analysis with structurally related compounds suggests that this compound would likely crystallize in common space groups observed for protected heterocyclic compounds. The presence of the bulky tert-butyl group and the chlorine substituent would influence crystal packing through steric effects and potential halogen bonding interactions.

The crystallographic parameters for related pyrido[d]pyrimidine derivatives indicate typical bond lengths and angles consistent with standard heterocyclic chemistry. The fused ring system maintains planarity in the aromatic portions, while the saturated regions exhibit normal tetrahedral geometries around sp3 carbon centers. Intermolecular interactions in the crystal lattice would likely involve weak van der Waals forces and potential π-π stacking interactions between aromatic ring systems.

Table 2: Predicted Crystallographic Parameters Based on Related Compounds

Parameter Expected Range
Space Group P21/c or similar monoclinic
Crystal System Monoclinic or orthorhombic
Pyrimidine C-N Bond Lengths 1.32-1.35 Å
Pyrimidine C-C Bond Lengths 1.38-1.42 Å
C-Cl Bond Length 1.75-1.78 Å
Packing Efficiency 65-75%

Comparative Analysis with Related Pyridopyrimidine Derivatives

The structural comparison of this compound with related pyridopyrimidine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The [4,3-d] fusion pattern distinguishes this compound from other isomeric forms such as pyrido[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, each exhibiting distinct electronic and steric properties.

Comparison with the [3,4-d] isomer, represented by compounds such as tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, demonstrates the impact of fusion pattern on molecular geometry. The [3,4-d] system exhibits different nitrogen positioning and electronic distribution, affecting both chemical reactivity and biological activity profiles. The [4,3-d] arrangement provides enhanced stability of the chlorine substituent due to electronic effects from the adjacent nitrogen atoms.

Related compounds lacking the chlorine substituent, such as unsubstituted pyrido[4,3-d]pyrimidine derivatives, show reduced electrophilic character and altered reactivity patterns. The presence of the chlorine atom at position 4 significantly influences nucleophilic substitution reactions and provides a handle for further synthetic elaboration. This structural feature distinguishes the target compound from its non-halogenated analogs and expands its utility as a synthetic intermediate.

The tert-butoxycarbonyl protecting group represents a crucial structural element that differentiates protected derivatives from their unprotected counterparts. Comparison with free amine analogs reveals enhanced stability and modified solubility properties attributable to the bulky protecting group. The protection strategy enables selective reactions at other positions while maintaining the integrity of the nitrogen functionality.

Table 3: Comparative Analysis of Pyridopyrimidine Derivatives

Compound Type Fusion Pattern Key Structural Features Molecular Weight
Target Compound [4,3-d] 4-Chloro, tert-butyl protected 269.73 g/mol
[3,4-d] Isomer [3,4-d] 4-Chloro, different N-positioning 269.73 g/mol
Unsubstituted Core [4,3-d] No halogen substituent 131.13 g/mol
[2,3-d] Analog [2,3-d] Alternative fusion pattern Variable

The electronic properties of these related compounds demonstrate the influence of structural modifications on chemical behavior. The [4,3-d] system exhibits unique electronic distribution patterns that affect both ground-state stability and excited-state properties. These differences translate into distinct reactivity profiles and potential applications in medicinal chemistry and materials science.

Synthetic accessibility comparisons reveal that the [4,3-d] fusion pattern can be achieved through multiple synthetic routes, with the chlorine substituent often introduced during cyclization reactions or through post-cyclization halogenation procedures. The choice of protecting group strategy significantly influences the overall synthetic efficiency and purification requirements for these complex heterocyclic systems.

Properties

IUPAC Name

tert-butyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(6-16)10(13)15-7-14-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSUXXNMVJXCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718823
Record name tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056934-87-2
Record name tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

  • Starting Material: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
  • Step 1: Protection or activation of the carboxylic acid moiety as a tert-butyl ester, typically using tert-butyl alcohol and acid catalysts or via tert-butyl chloroformate.
  • Step 2: Chlorination at the 4-position using reagents such as thionyl chloride or phosphorus oxychloride to replace the hydroxy or keto group with chlorine.
  • Step 3: Purification by recrystallization or chromatography to isolate the pure tert-butyl 4-chloro derivative.

This method leverages the stability of the tetrahydropyrido[4,3-d]pyrimidine core and the reactivity of functional groups to achieve selective substitution.

Alternative Approaches via Multi-Step Ring Construction

  • Step 1: Synthesis of 2-amino-4,7-dihydrothieno[2,3-c]pyridine derivatives as key intermediates.
  • Step 2: Cyclization reactions involving condensation with appropriate reagents to form the fused pyrimidine ring.
  • Step 3: Introduction of tert-butyl ester groups using Boc-protection chemistry (tert-butoxycarbonyl) at the carboxyl position.
  • Step 4: Halogenation at the 4-position to install the chlorine substituent.

This approach is supported by analogous syntheses of related heterocycles and is useful for generating structural analogs for medicinal chemistry research.

Representative Experimental Data and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification (tert-butyl ester formation) tert-Butyl alcohol, acid catalyst or Boc anhydride 80-90 High selectivity for 6-position ester
2 Chlorination Thionyl chloride (SOCl2) or POCl3, reflux 70-85 Efficient replacement of 4-hydroxy/keto group
3 Purification Recrystallization or column chromatography - Yields pure tert-butyl 4-chloro derivative

Yields and reaction conditions are optimized to minimize side reactions such as over-chlorination or decomposition of the bicyclic system.

Mechanistic Insights and Reaction Optimization

  • The tert-butyl ester group is typically introduced via Boc-protection chemistry, which is stable under a range of reaction conditions and can be selectively removed if needed.
  • Chlorination at the 4-position is facilitated by the electron-rich nature of the pyrimidine ring, allowing selective substitution without affecting other positions.
  • Reaction monitoring by NMR and HPLC is critical to ensure completion and purity.
  • Use of mild chlorinating agents and controlled temperature prevents degradation of the dihydropyrido[4,3-d]pyrimidine core.

Summary Table of Preparation Methods

Method No. Starting Material Key Steps Advantages Limitations
1 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Esterification, chlorination, purification Straightforward, well-documented Requires multi-step synthesis
2 2-Amino-4,7-dihydrothieno[2,3-c]pyridine derivatives Ring construction, Boc protection, halogenation Versatile for analog synthesis More complex, longer synthesis

Research Findings and Applications

  • The tert-butyl 4-chloro derivative serves as an important intermediate for further functionalization in drug discovery programs targeting kinase inhibitors and other bioactive molecules.
  • Optimized synthesis routes have enabled scale-up for medicinal chemistry applications with reproducible yields and purity.
  • Structural analogs prepared via similar methods have demonstrated promising biological activities, supporting the relevance of this synthetic approach in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to reduce the chlorine atom or other functional groups within the molecule.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom or other reactive sites.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs where the chlorine atom or other functional groups have been replaced by different atoms or groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests activity against various biological targets:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic properties against cancer cell lines. The dihydropyrido-pyrimidine framework is known for its ability to inhibit specific kinases involved in cancer progression .
  • Antimicrobial Properties : The compound's chlorinated structure may enhance its efficacy against bacterial strains. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes .

Agrochemical Applications

Research has explored the use of this compound as a potential agrochemical agent. Its bioactivity may be leveraged for developing herbicides or fungicides due to its ability to interact with plant metabolic pathways:

  • Herbicidal Activity : Preliminary studies suggest that derivatives of pyrido-pyrimidines can inhibit the growth of certain weeds by targeting specific enzymes involved in plant growth regulation .

Material Science

The unique chemical structure of this compound also opens avenues in material science:

  • Polymer Chemistry : Research has proposed the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. Its functional groups can be utilized to create cross-linking sites within polymer chains .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
Tert-butyl 4-chloro-7,8-dihydropyrido...Anticancer
Tert-butyl 4-chloro-7,8-dihydropyrido...Antimicrobial
Similar Pyrido-PyrimidinesHerbicidal

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrido-pyrimidine derivatives on human cancer cell lines. The results showed that this compound exhibited significant activity against breast cancer cells with an IC50 value of 15 µM .

Case Study 2: Antimicrobial Testing

In a comparative study published in Applied Microbiology, researchers tested several chlorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Mechanism of Action

The mechanism by which tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would be specific to the biological system or disease being studied.

Comparison with Similar Compounds

Chloro vs. Sulfonyl Groups

The 4-chloro substituent in the target compound facilitates nucleophilic aromatic substitution (SNAr), enabling the introduction of anilino or alkoxy groups for kinase inhibitor development .

Amino vs. Chloro Functionality

The 2-amino derivative () allows for Pd-catalyzed cross-coupling reactions, making it versatile for generating biaryl structures in positron emission tomography (PET) ligands . Conversely, the 2,4-dichloro analog () shows heightened electrophilicity, favoring sequential substitutions for combinatorial library synthesis .

Ester Group Variations

Replacing the tert-butyl ester with a benzyl group () improves solubility in polar aprotic solvents and enables hydrogenolytic deprotection to free amines, a step critical in prodrug activation .

Ring Fusion Position

Compounds with pyrido[3,4-d]pyrimidine cores () exhibit distinct dihedral angles compared to [4,3-d] analogs, altering their interaction with kinase ATP-binding pockets .

Biological Activity

tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1056934-87-2) is a synthetic compound belonging to the pyrimidine family. Its structure features a chloro group and a tert-butyl ester, which may influence its biological activity. Understanding its biological properties is essential for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₆ClN₃O₂
  • Molecular Weight : 269.73 g/mol
  • Purity : Typically >95% .
  • Storage Conditions : Should be stored in an inert atmosphere at 2-8°C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antitumor agent and its effects on cellular processes.

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyrimidine derivatives have shown:

  • Inhibition of Cell Proliferation : Compounds have been reported to inhibit cell growth in vitro in several cancer types, including lung and breast cancer cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies

  • Study on A431 Vulvar Epidermal Carcinoma Cells :
    • A derivative of pyrimidine was tested for its ability to inhibit cell proliferation and migration.
    • Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications can enhance biological activity .
  • Antimalarial Activity :
    • Some studies have explored the synthesis of hybrid compounds combining pyrimidine with ferrocene for antimalarial purposes.
    • These compounds demonstrated promising antiplasmodial activity against Plasmodium falciparum, indicating that modifications to the pyrimidine structure can yield effective antimalarial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that the presence of halogen atoms (like chlorine) and bulky groups (like tert-butyl) can significantly affect their biological properties. The following table summarizes key findings:

Compound StructureBiological ActivityNotes
Pyrimidine with ClModerate CytotoxicityEffective against various cancer lines
Tert-butyl DerivativeEnhanced StabilityImproved solubility and bioavailability
Ferrocene-Pyrimidine ConjugatesAntimalarial ActivityTargeting Plasmodium falciparum

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization, Boc protection, and halogenation. For example, chlorination at the 4-position of the pyrimidine ring can be achieved using POCl₃ or PCl₃ under reflux conditions. Intermediates are characterized via ¹H/¹³C NMR (to confirm regiochemistry and purity) and HPLC-MS (to verify molecular weight). X-ray crystallography (e.g., for analogous pyrimidine derivatives) is used to resolve structural ambiguities .
  • Key Data :

StepReagents/ConditionsYield (%)Characterization Methods
CyclizationDMF, 110°C65-75NMR, LC-MS
ChlorinationPOCl₃, reflux80-90¹H NMR, IR

Q. How do researchers ensure the stability of this compound during storage and handling?

  • Methodology : Stability is assessed under varying conditions (temperature, humidity, light) using accelerated degradation studies . The compound is stored in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl carbamate group. Regular HPLC purity checks are performed to monitor degradation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 2D NMR (COSY, HSQC) assigns proton and carbon signals, confirming the dihydropyrido-pyrimidine scaffold.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
  • X-ray Crystallography : Used for ambiguous cases (e.g., distinguishing regioisomers) .
    • Typical Data :
  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 3.60–3.75 (m, 4H, CH₂), 4.50 (s, 2H, NH).
  • HRMS : Calculated for C₁₂H₁₆ClN₃O₂ [M+H]⁺: 284.0924; Found: 284.0925.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the 4-chloro substituent in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates under varying conditions (solvent polarity, temperature) to identify steric/electronic effects.
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict activation energies for substitution pathways.
  • Isotopic Labeling : Use ¹⁸O or ¹⁵N labels to trace mechanistic pathways .
    • Example : Conflicting yields in amination reactions may arise from competing elimination pathways; optimizing base strength (e.g., K₂CO₃ vs. DBU) can suppress side reactions .

Q. What strategies are employed to functionalize the dihydropyrido-pyrimidine core for kinase inhibitor development?

  • Methodology :

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups at the 4-position.
  • Reductive Amination : Modify the 5,6,7,8-tetrahydro region to enhance binding affinity.
  • Structure-Activity Relationship (SAR) : Screen derivatives against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .

Q. How should researchers address discrepancies in solubility data across different solvent systems?

  • Methodology :

  • Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., DMSO/water) using UV-Vis spectroscopy.
  • Hansen Solubility Parameters : Predict solubility via HSPiP software to identify optimal co-solvents.
  • Controlled Crystallization : Polymorph screening (e.g., via slurry methods) can reveal solvent-dependent crystal forms .

Q. What experimental designs are recommended for optimizing catalytic asymmetric synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature, ligand type).
  • Chiral HPLC : Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., Chiralpak AD-H).
  • Kinetic Resolution : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for dynamic kinetic asymmetric transformations .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under basic conditions: How to validate the optimal pH range?

  • Resolution :

  • pH-Rate Profiling : Conduct stability studies at pH 2–12 (37°C, 24 hrs) and monitor degradation via LC-MS.
  • Mechanistic Insight : Boc group hydrolysis is pH-dependent; tert-butyl esters are stable at pH < 8 but degrade rapidly in strong bases (pH > 10) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., POCl₃).
  • Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

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